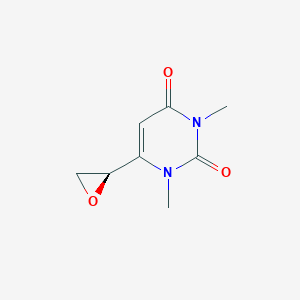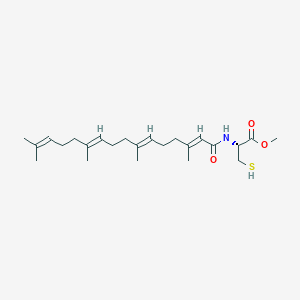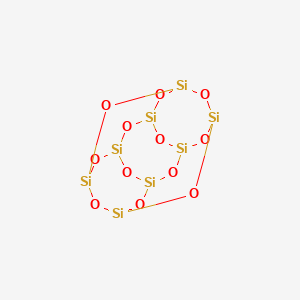![molecular formula C19H22N2O3S B238441 2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PBT2, and has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism Of Action
The mechanism of action of PBT2 is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. These metal ions are known to play a role in the formation of toxic protein aggregates in the brain, and by chelating them, PBT2 may be able to prevent or reduce the accumulation of these aggregates.
Biochemical And Physiological Effects
PBT2 has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the ability to reduce the levels of toxic protein aggregates in the brain, improve cognitive function, and reduce inflammation. PBT2 has also been shown to have antioxidant properties, which may help to protect the brain from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of PBT2 for lab experiments is its ability to target metal ions such as copper and zinc, which are known to play a role in a number of neurodegenerative diseases. PBT2 is also relatively easy to synthesize, which makes it a convenient compound for use in research. However, one limitation of PBT2 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness in specific contexts.
Future Directions
There are a number of potential future directions for research on PBT2. One area of interest is the development of more effective therapeutic agents based on the structure of PBT2. Another area of interest is the exploration of the potential applications of PBT2 in other areas of scientific research, such as cancer treatment or drug delivery. Finally, further research is needed to fully understand the mechanism of action of PBT2 and how it can be optimized for use in specific contexts.
Synthesis Methods
The synthesis of PBT2 is a complex process that involves multiple steps. One common method for synthesizing this compound involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to form PBT2.
Scientific Research Applications
PBT2 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. PBT2 has been shown to have a number of beneficial effects in preclinical studies, including the ability to reduce the accumulation of toxic proteins in the brain and improve cognitive function.
properties
Product Name |
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-2-10-24-13-7-5-6-12(11-13)18(23)21-19-16(17(20)22)14-8-3-4-9-15(14)25-19/h5-7,11H,2-4,8-10H2,1H3,(H2,20,22)(H,21,23) |
InChI Key |
FFISCRYLBBMRDL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)




